

# 14:0-16:1-14:0 TG-d5 CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 14:0-16:1-14:0 TG-d5

Cat. No.: B11941204

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An In-depth Technical Guide on **14:0-16:1-14:0 TG-d5** (CAS: 944709-23-3) for Researchers and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the deuterated triglyceride **14:0-16:1-14:0 TG-d5**, a critical internal standard for quantitative lipidomics. In mass spectrometry-based analysis, stable isotope-labeled internal standards are indispensable for accurate and precise quantification of endogenous lipids by correcting for variability in sample preparation and instrument response.<sup>[1]</sup> This document details the physicochemical properties, experimental applications, and relevant protocols for **14:0-16:1-14:0 TG-d5**, intended for researchers, scientists, and professionals in the field of drug development and lipid analysis.

## Physicochemical Properties

1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, systematically named [1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate, is a triglyceride containing two myristic acid (14:0) chains and one palmitoleic acid (16:1) chain, with five deuterium atoms on the glycerol backbone.<sup>[2]</sup> This stable isotope labeling makes it an ideal internal standard for the quantification of triglycerides in biological samples.

Property	Value	Reference
CAS Number	944709-23-3	[3]
Molecular Formula	C47H83D5O6	[3]
Molecular Weight	754.2 g/mol	[2]
Exact Mass	753.68947425 Da	[2]
Synonyms	1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, TG(14:0/16:1/14:0) (d5)	[2]

## Applications in Quantitative Lipidomics

**14:0-16:1-14:0 TG-d5** is primarily utilized as an internal standard in mass spectrometry (MS)-based lipidomics for the quantitative analysis of triacylglycerides. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively normalizing for variations in the analytical process.[1]

This internal standard has been successfully employed in various research applications, including:

- **Clinical Research:** In a study on Amyotrophic Lateral Sclerosis (ALS), **14:0-16:1-14:0 TG-d5** was a component of an internal standard mixture for the lipidomic profiling of cerebrospinal fluid (CSF).[4]
- **Metabolic Studies:** It has been used in the investigation of altered lipid metabolism in the adipose tissues of genetically modified mice.[5]
- **Neuroscience:** A study on Alzheimer's disease utilized a d5-triglyceride internal standard mixture containing **14:0-16:1-14:0 TG-d5** for the characterization of lipids in brain-derived extracellular vesicles.[6]

## Experimental Protocols

The use of **14:0-16:1-14:0 TG-d5** as an internal standard is a critical step in the lipidomics workflow, which typically involves lipid extraction, chromatographic separation, and mass

spectrometric detection.

## Lipid Extraction from Biological Fluids (e.g., Cerebrospinal Fluid)

This protocol is adapted from a study on the lipidomic profiling of cerebrospinal fluid.[\[4\]](#)

- Sample Preparation: Thaw 100  $\mu$ L of CSF sample on ice.
- Internal Standard Spiking: Add 10  $\mu$ L of an internal standard solution containing **14:0-16:1-14:0 TG-d5** at a known concentration (e.g., 10  $\mu$ g/mL in methanol).
- Lipid Extraction:
  - Add 170  $\mu$ L of 155  $\mu$ M ammonium bicarbonate.
  - Perform a two-step extraction with 1 mL of chloroform:methanol mixtures (first 10:1 v/v, then 2:1 v/v).
  - Vortex thoroughly after each addition.
- Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.
- Collection and Drying: Collect the lower organic phase and evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in 250  $\mu$ L of acetonitrile/isopropanol/water (65:35:5 v/v/v) for LC-MS analysis.

## Lipid Extraction from Tissues (e.g., Adipose Tissue)

This protocol is a modification of the Folch method and has been used for lipid extraction from adipose tissue.[\[5\]](#)[\[7\]](#)

- Homogenization: Homogenize a known weight of tissue in a suitable solvent.
- Internal Standard Spiking: Add a known amount of **14:0-16:1-14:0 TG-d5** internal standard.

- Lipid Extraction:
  - Add a 2:1 (v/v) mixture of chloroform:methanol.
  - Agitate for 20 minutes at room temperature.
- Phase Separation:
  - Add 0.9% NaCl solution to induce phase separation.
  - Vortex and centrifuge at 2,000 x g for 10 minutes.
- Collection and Drying: Collect the lower organic phase and evaporate to dryness under nitrogen.
- Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical platform (e.g., isopropanol/methanol/chloroform 4:2:1 v/v).[5]

## Data Analysis Workflow

The quantitative analysis of triglycerides using **14:0-16:1-14:0 TG-d5** involves the comparison of the peak area of the endogenous triglyceride to the peak area of the deuterated internal standard.

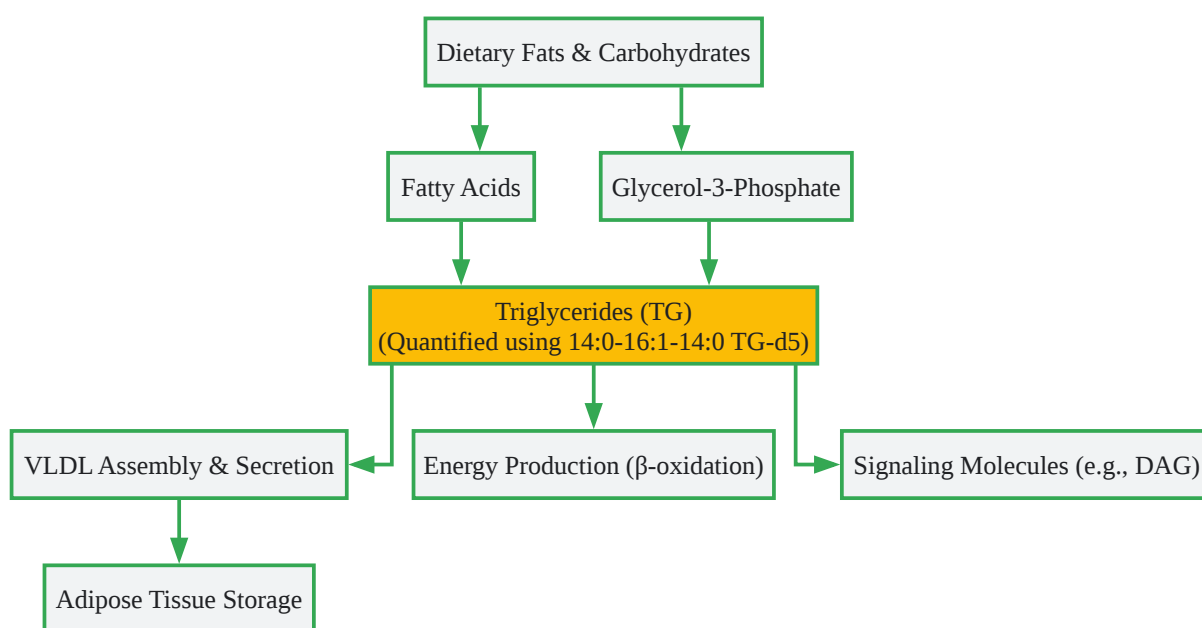


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Caption: A generalized workflow for quantitative lipidomics data analysis.

## Signaling Pathways

As a deuterated internal standard, **14:0-16:1-14:0 TG-d5** does not directly participate in cellular signaling pathways. However, it is a crucial tool for studying the roles of triglycerides in these pathways. Triglycerides are central to energy metabolism and are implicated in various signaling cascades related to metabolic diseases. The accurate quantification of specific triglyceride species, enabled by internal standards like **14:0-16:1-14:0 TG-d5**, is essential for understanding these complex biological processes.



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Caption: Simplified overview of triglyceride metabolism.

## Conclusion

**14:0-16:1-14:0 TG-d5** is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of triglycerides in complex biological matrices. Its use in mass spectrometry-based lipidomics enables researchers to obtain reliable data for advancing our understanding of the roles of lipids in health and disease, and for the

development of novel therapeutics and diagnostics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important analytical tool.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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